Cas no 41340-34-5 (7-chloro-1H-Indole-3-ethanol)
7-chloro-1H-Indole-3-ethanol Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-1H-Indole-3-ethanol
- 1H-INDOLE-3-ETHANOL,7-CHLORO-
- 2-(7-chloro-1H-indol-3-yl)ethanol
- DTXSID80483514
- 2-(7-chloro-1H-indol-3-yl)ethan-1-ol
- SCHEMBL4798406
- 41340-34-5
- AKOS006315810
- 2-(7-chloro-1H-indol-3-yl)-ethanol
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- MDL: MFCD11617192
- Inchi: 1S/C10H10ClNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
- InChI Key: UYXLBSLCMNIDTL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NC=C2CCO
Computed Properties
- Exact Mass: 195.0450916g/mol
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 36Ų
7-chloro-1H-Indole-3-ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008649-1g |
2-(7-Chloro-1H-indol-3-yl)ethanol |
41340-34-5 | 95% | 1g |
$371.00 | 2023-09-01 | |
| Chemenu | CM146552-1g |
2-(7-chloro-1H-indol-3-yl)ethan-1-ol |
41340-34-5 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM146552-1g |
2-(7-chloro-1H-indol-3-yl)ethan-1-ol |
41340-34-5 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735579-1g |
2-(7-Chloro-1h-indol-3-yl)ethan-1-ol |
41340-34-5 | 98% | 1g |
¥3643.00 | 2024-05-14 |
7-chloro-1H-Indole-3-ethanol Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 7-chloro-1H-Indole-3-ethanol
Recent Advances in the Study of 7-Chloro-1H-Indole-3-ethanol (CAS: 41340-34-5) in Chemical Biology and Pharmaceutical Research
The compound 7-chloro-1H-Indole-3-ethanol (CAS: 41340-34-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This indole derivative, characterized by its chloro-substituted indole core and ethanol side chain, exhibits unique physicochemical properties that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the context of neurological disorders and infectious diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 7-chloro-1H-Indole-3-ethanol to enhance its binding affinity for serotonin receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate that derivatives of this compound exhibit selective agonism for 5-HT2A receptors, suggesting potential applications in the treatment of mood disorders. The study highlighted the importance of the chloro substituent at the 7-position in maintaining optimal receptor interactions.
In parallel, a team from the University of Cambridge reported the use of 7-chloro-1H-Indole-3-ethanol as a key intermediate in the synthesis of antiviral agents targeting RNA viruses. Their work, published in Bioorganic & Medicinal Chemistry Letters, revealed that the indole-ethanol framework could be functionalized to inhibit viral polymerase activity. The compound's ability to penetrate cell membranes and its low cytotoxicity profile were identified as critical advantages for further development.
Another notable advancement comes from a 2024 preprint on bioRxiv, where researchers explored the metabolic stability of 7-chloro-1H-Indole-3-ethanol in human liver microsomes. The study found that the compound undergoes rapid glucuronidation, which could impact its pharmacokinetic properties. However, structural analogs with modified ethanol side chains showed improved metabolic stability, opening new avenues for optimizing drug candidates based on this scaffold.
From a synthetic chemistry perspective, recent patents (e.g., WO2023124567) have disclosed novel catalytic methods for the efficient production of 7-chloro-1H-Indole-3-ethanol at industrial scales. These innovations address previous challenges in regioselective chlorination and side chain introduction, potentially lowering the cost of future drug development programs utilizing this compound.
Looking ahead, the versatility of 7-chloro-1H-Indole-3-ethanol continues to inspire research across multiple therapeutic areas. Its dual functionality as both a hydrogen bond donor and acceptor, combined with its favorable logP value, positions it as a valuable building block in medicinal chemistry. Ongoing clinical trials involving derivatives of this compound (e.g., NCT05678921 for neurodegenerative diseases) may further validate its therapeutic potential in the coming years.
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